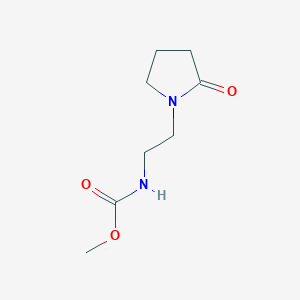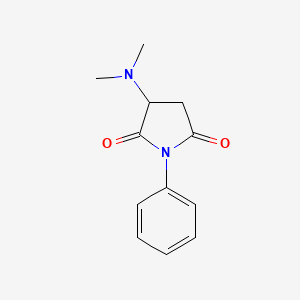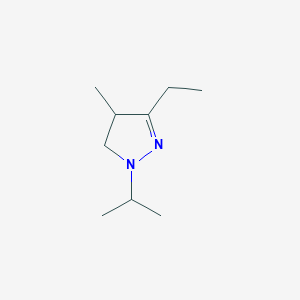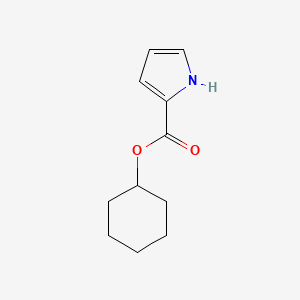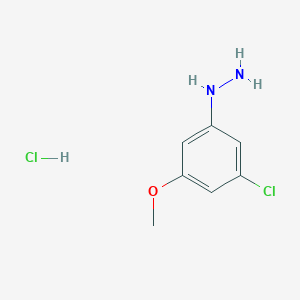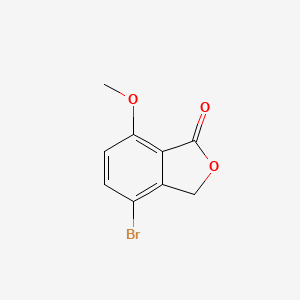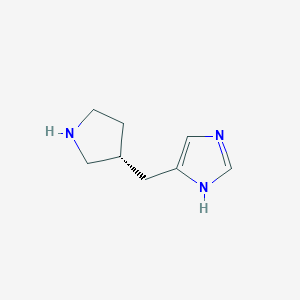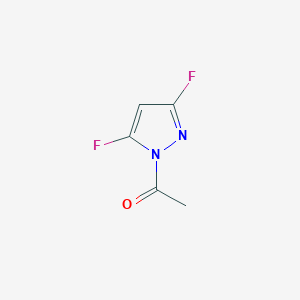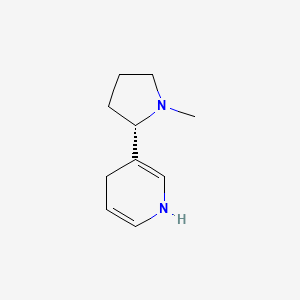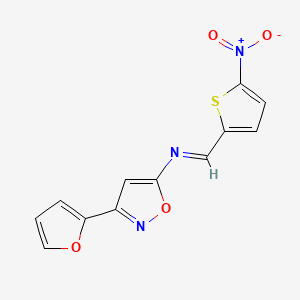
3-(2-Furanyl)-N-((5-nitro-2-thienyl)methylene)-5-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)isoxazol-5-amine is a complex organic compound that features a furan ring, a nitrothiophene moiety, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)isoxazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction.
Introduction of the furan ring: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the nitrothiophene moiety: This could be done via a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or thiophene rings.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles for electrophilic aromatic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Possible use as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Applications in the development of new materials or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)pyrazole-5-amine
- 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)thiazole-5-amine
Uniqueness
The unique combination of the furan, nitrothiophene, and isoxazole rings in 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)isoxazol-5-amine may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
37853-19-3 |
|---|---|
Fórmula molecular |
C12H7N3O4S |
Peso molecular |
289.27 g/mol |
Nombre IUPAC |
(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H7N3O4S/c16-15(17)12-4-3-8(20-12)7-13-11-6-9(14-19-11)10-2-1-5-18-10/h1-7H/b13-7+ |
Clave InChI |
FBALNLGXLFLSFQ-NTUHNPAUSA-N |
SMILES isomérico |
C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
